

# An In-depth Technical Guide to 2-Chloropentan-3-one

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## Compound of Interest

Compound Name: 2-Chloropentan-3-one

Cat. No.: B101064

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This guide provides a comprehensive overview of **2-chloropentan-3-one**, including its chemical identity, properties, synthesis, and reactivity. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity and Structure

**2-Chloropentan-3-one** is an organic compound classified as an  $\alpha$ -chloroketone.<sup>[1]</sup> Its systematic IUPAC name is **2-chloropentan-3-one**.<sup>[1][2]</sup> The structure consists of a five-carbon pentane chain with a ketone functional group at the third carbon and a chlorine atom at the second carbon position.<sup>[1]</sup> This arrangement makes it a chiral molecule.

The key identifiers for **2-chloropentan-3-one** are:

- IUPAC Name: **2-chloropentan-3-one**<sup>[2]</sup>
- CAS Number: 17042-21-6<sup>[1][2][3]</sup>
- Molecular Formula: C<sub>5</sub>H<sub>9</sub>ClO<sup>[1][2]</sup>
- Canonical SMILES: CCC(=O)C(C)Cl<sup>[1][2]</sup>
- InChI Key: ABCRJWMADDBQFJ-UHFFFAOYSA-N<sup>[1][2]</sup>

The presence of the chlorine atom on the carbon adjacent to the carbonyl group significantly influences the molecule's electronic properties and chemical reactivity.<sup>[1]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-chloropentan-3-one** is presented in the table below. This data is crucial for its characterization and application in synthesis.

Property	Value	Reference
Molecular Weight	120.58 g/mol	<sup>[1]</sup> <sup>[2]</sup>
Exact Mass	120.0341926 Da	<sup>[1]</sup> <sup>[2]</sup>
XLogP3-AA	1.4	<sup>[1]</sup> <sup>[2]</sup>
Hydrogen Bond Donor Count	0	<sup>[1]</sup> <sup>[2]</sup>
Hydrogen Bond Acceptor Count	1	<sup>[1]</sup> <sup>[2]</sup>
Rotatable Bond Count	2	<sup>[1]</sup>
Topological Polar Surface Area	17.1 Å <sup>2</sup>	<sup>[1]</sup> <sup>[2]</sup>
Heavy Atom Count	7	<sup>[1]</sup>
Complexity	70.5	<sup>[1]</sup>

While specific experimental spectroscopic data is not readily available in the provided search results, it is mentioned that techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are used for its characterization.<sup>[1]</sup>

## Experimental Protocols: Synthesis of 2-Chloropentan-3-one

The primary method for synthesizing **2-chloropentan-3-one** is through the  $\alpha$ -halogenation of pentan-3-one.<sup>[1]</sup> This reaction typically involves the use of a chlorinating agent.

Protocol:  $\alpha$ -Chlorination of Pentan-3-one

This protocol is a generalized procedure based on common methods for the  $\alpha$ -chlorination of ketones.

- Materials:
  - Pentan-3-one
  - Chlorinating agent (e.g., sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ), N-chlorosuccinimide (NCS))
  - Anhydrous solvent (e.g., dichloromethane, chloroform, carbon tetrachloride)
  - Inert gas atmosphere (e.g., nitrogen or argon)
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pentan-3-one in the chosen anhydrous solvent.
  - Cool the solution in an ice bath to 0-5 °C.
  - Slowly add the chlorinating agent to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent side reactions.
  - After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
  - Upon completion, quench the reaction by adding a suitable aqueous solution, such as sodium bicarbonate or sodium sulfite solution, to neutralize any remaining acid or unreacted chlorinating agent.
  - Separate the organic layer and wash it sequentially with water and brine.
  - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
  - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by distillation under reduced pressure to obtain pure **2-chloropentan-3-one**.

## Reactivity and Applications

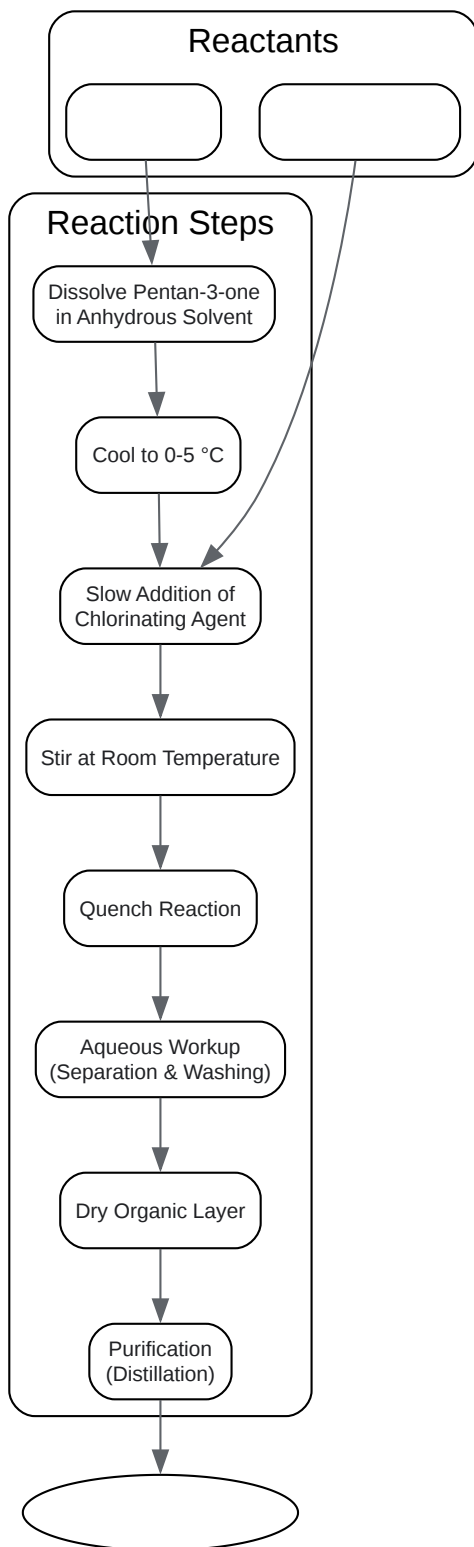
**2-Chloropentan-3-one** is a versatile building block in organic synthesis due to its two reactive sites: the carbonyl group and the carbon-chlorine bond.<sup>[1]</sup>

- **Nucleophilic Substitution:** The chlorine atom can be displaced by various nucleophiles, leading to the formation of a wide range of derivatives.
- **Enolate Chemistry:** The presence of the carbonyl group allows for the formation of an enolate, which can then react with electrophiles.<sup>[1]</sup>
- **Building Block:** It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds.<sup>[1]</sup>

## Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-chloropentan-3-one**.

## Synthesis Workflow for 2-Chloropentan-3-one

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **2-chloropentan-3-one**.

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## References

- 1. Buy 2-Chloropentan-3-one | 17042-21-6 [smolecule.com]
- 2. 2-Chloropentan-3-one | C<sub>5</sub>H<sub>9</sub>ClO | CID 11105353 - PubChem [pubchem.ncbi.nlm.nih.gov]
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